

The Discovery, Development, and Mechanistic Profile of NF157: A Technical Guide

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Compound of Interest

Compound Name: NF157

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Abstract

NF157 is a potent and selective antagonist of the P2Y₁₁ purinergic receptor, a G-protein coupled receptor (GPCR) implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune modulation, and cellular metabolism. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of **NF157**. It details the seminal structure-activity relationship studies that led to its synthesis from suramin derivatives and presents a consolidated view of its receptor binding and functional activity profile. Furthermore, this guide outlines key experimental protocols for the characterization of **NF157**'s mechanism of action and describes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and related therapeutic areas.

Discovery and Development History

The journey to the discovery of **NF157** began with the need for selective antagonists to probe the function of the P2Y₁₁ receptor, which was poorly characterized due to a lack of suitable pharmacological tools. The development of **NF157** was a significant breakthrough in this regard.

Key Milestones:

- Early 2000s: Research efforts were focused on modifying the structure of suramin, a non-selective P2 receptor antagonist, to improve its potency and selectivity for specific P2Y receptor subtypes.
- 2005: A pivotal study by Ullmann, H., et al., published in the Journal of Medicinal Chemistry, described the synthesis and structure-activity relationships of a series of suramin-derived ureas. This work, conducted by a team of researchers from the University of Bonn and other institutions, led to the identification of **NF157** (compound 8f in the original publication) as the first nanomolar potency P2Y₁₁ antagonist.[\[1\]](#)
- Post-2005: Following its discovery, **NF157** has been widely adopted as a key pharmacological tool to investigate the physiological and pathological roles of the P2Y₁₁ receptor in various cellular and in vivo models. Its use has been instrumental in elucidating the involvement of P2Y₁₁ in inflammation, osteoarthritis, and atherosclerosis.

Physicochemical Properties and Synthesis

Chemical Name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.

Molecular Formula: C₄₉H₂₈F₂N₆Na₆O₂₃S₆

Molecular Weight: 1437.08 g/mol

Synthesis

The synthesis of **NF157** was first reported by Ullmann et al. (2005). The detailed synthetic scheme is described in the original publication and involves the coupling of two substituted naphthalene trisulfonic acid moieties via a central urea linkage. While the full detailed protocol is available in the original publication, the general approach involves a multi-step synthesis starting from commercially available precursors.

Quantitative Pharmacological Data

NF157 exhibits high affinity and selectivity for the human P2Y₁₁ receptor. The following tables summarize the quantitative data on the antagonist activity of **NF157** at various P2Y and P2X receptors, compiled from multiple studies.

Receptor	Assay Type	Species	IC50 (nM)	Ki (nM)	pKi	Reference
P2Y11	Functional Antagonism	Human	463	44.3	7.35	[1] [2]
P2Y1	Functional Antagonism	Human	1,811,000	187,000	-	[1] [2]
P2Y2	Functional Antagonism	Human	170,000	28,900	-	[1] [2]
P2X1	Functional Antagonism	Human	-	-	-	[3]
P2X2	Functional Antagonism	Human	>10,000	-	-	[2]
P2X3	Functional Antagonism	Human	>10,000	-	-	[2]
P2X4	Functional Antagonism	Human	>10,000	-	-	[2]
P2X7	Functional Antagonism	Human	>10,000	-	-	[2]

Table 1: Antagonist Activity of **NF157** at P2Y and P2X Receptors.

Mechanism of Action and Signaling Pathways

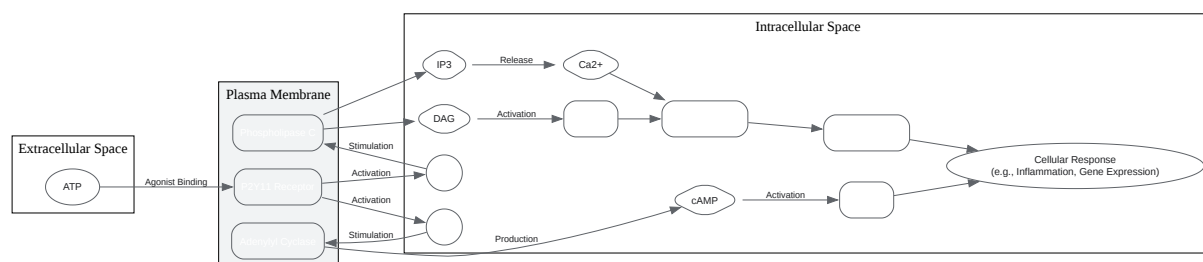
The P2Y₁₁ receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.^{[2][3][4]} **NF157** exerts its antagonistic effects by blocking the binding of endogenous agonists, such as ATP, to the P2Y₁₁ receptor, thereby inhibiting these downstream signaling cascades.

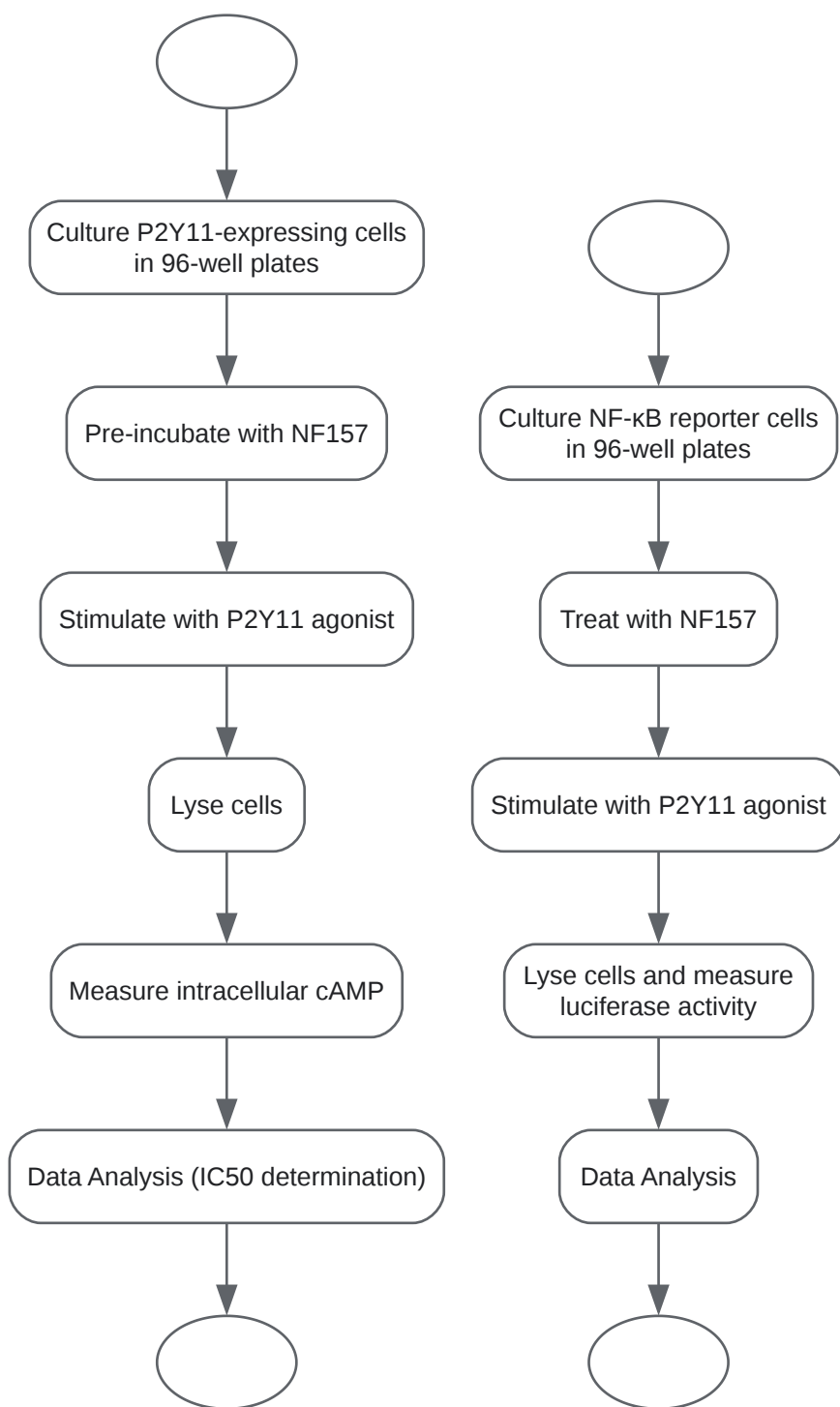
P2Y₁₁ Signaling Pathways

The activation of the P2Y₁₁ receptor leads to the stimulation of two major signaling pathways:

- **Gs-Adenylyl Cyclase-cAMP Pathway:** The Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
- **Gq-Phospholipase C-IP₃/DAG Pathway:** The Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

NF157's antagonism of the P2Y₁₁ receptor leads to the inhibition of both cAMP production and intracellular calcium mobilization.





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